molecular formula C29H29N3O3S B12099856 Protein hydrolyzates, yeast CAS No. 69856-09-3

Protein hydrolyzates, yeast

Cat. No.: B12099856
CAS No.: 69856-09-3
M. Wt: 499.6 g/mol
InChI Key: OTFIRIMNKLNLIK-UHFFFAOYSA-N
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Description

Significance and Research Context of Yeast Protein Hydrolysates

The primary significance of yeast protein hydrolysates in academic research lies in their potential as a high-quality, sustainable alternative to traditional animal and plant proteins. nih.gov Research is driven by the increasing global demand for protein and concerns regarding the environmental impact of conventional protein production. nih.gov Yeast, with its rapid growth and high protein content, presents a promising raw material. mdpi.com The hydrolysis process enhances the nutritional and functional characteristics of yeast protein, yielding a product rich in free amino acids and small peptides that are readily absorbed. nih.govnih.gov Academic investigations focus on characterizing these hydrolysates to understand their composition, structure, and functional attributes, which are crucial for their application. kosfaj.orgkoreascience.kr

Scope of Academic Inquiry for Yeast Protein Hydrolysates

The scope of academic inquiry into yeast protein hydrolysates is broad, encompassing several key areas:

Chemical and Physical Characterization: Researchers are actively investigating the detailed chemical composition, including amino acid profiles and molecular weight distribution of the resulting peptides. kosfaj.orgifremer.frdoi.org Functional properties such as solubility, water-holding capacity, and emulsifying capabilities are also extensively studied. kosfaj.orgmdpi.com

Optimization of Production Methods: A significant portion of research is dedicated to optimizing the hydrolysis process, whether through autolysis (using the yeast's own enzymes) or enzymatic hydrolysis with commercial enzymes. sci-hub.sesid.irresearchgate.net This includes studying the effects of different enzymes, pH, temperature, and time on the degree of hydrolysis and the final product characteristics. mdpi.comnih.gov

Applications in a Research Context: Academic studies explore the use of yeast protein hydrolysates as a nutrient source in microbiological culture media and their role in food science and technology as functional ingredients. procelys.comresearchgate.netjmb.or.kr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69856-09-3

Molecular Formula

C29H29N3O3S

Molecular Weight

499.6 g/mol

IUPAC Name

3',6'-bis(diethylamino)-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C29H29N3O3S/c1-5-31(6-2)20-10-13-23-26(16-20)34-27-17-21(32(7-3)8-4)11-14-24(27)29(23)25-15-19(30-18-36)9-12-22(25)28(33)35-29/h9-17H,5-8H2,1-4H3

InChI Key

OTFIRIMNKLNLIK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=C(C=CC(=C5)N=C=S)C(=O)O3

Origin of Product

United States

Yeast Feedstock and Bioprocess Engineering for Protein Hydrolysate Production

Raw Material Sourcing and Preparation for Yeast Protein Hydrolysate Generation

Yeast Strain Selection and Cultivation Optimization for Protein Content

The selection of an appropriate yeast strain is the primary step in producing protein hydrolysates. Different species and even different strains within a species can vary significantly in their protein content, growth characteristics, and ability to utilize various substrates. Optimization of cultivation conditions such as temperature, pH, and nutrient availability is crucial for maximizing the protein content within the yeast cells before hydrolysis.

Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, is the most extensively studied and utilized yeast in biotechnology. researchgate.net Its "Generally Recognized as Safe" (GRAS) status makes it an economically attractive and safe option for applications in the food, feed, and pharmaceutical industries. researchgate.net As a primary research model, S. cerevisiae has been the subject of numerous studies aimed at optimizing its biomass and protein yield for hydrolysate production.

The protein content of S. cerevisiae is a significant portion of its dry biomass, typically constituting around 50%. unit.no However, this can be influenced by cultivation conditions. Research has shown that the crude protein content can range from 29% to as high as 53.22% of the dry cell weight, depending on the growth medium and fermentation parameters. researchgate.netencyclopedia.pub For instance, cultivation in a medium containing sugar beet bagasse hydrolysate yielded a biomass with 48% protein. mdpi.com The amino acid profile is rich in essential amino acids, making it a valuable nutritional source. mdpi.com

Optimization strategies focus on key parameters like carbon and nitrogen sources, inoculum size, and substrate concentration. In one study, an optimal protein content of 79.14% (w/w) was achieved by adjusting the inoculum size to 8% (v/v) and the substrate concentration to 8 g/L when using mango waste. nih.govnih.gov The propagation of S. cerevisiae is an aerobic process that generates biomass rich in proteins, amino acids, vitamins, and minerals. mdpi.com Following cultivation, the protein is typically locked within the robust cell wall. To produce hydrolysates, these intracellular proteins must be released and broken down into smaller peptides and free amino acids, a process often achieved through autolysis or enzymatic hydrolysis. mdpi.comscispace.com

**Table 1: Cultivation Parameters and Protein Content of *Saccharomyces cerevisiae***

Parameter Condition Resulting Protein Content (% of dry biomass) Reference
Substrate Mango Waste 79.14% nih.govnih.gov
Substrate Sugar Beet Bagasse 48% mdpi.com
Substrate Molasses & Brewery Waste 29% researchgate.net
General Dried Yeast Cells 53.22% encyclopedia.pub

Beyond the conventional S. cerevisiae, several non-Saccharomyces yeast species are gaining significant attention for protein hydrolysate production due to their unique metabolic capabilities, high protein content, and ability to thrive on diverse and often challenging substrates. unit.nomdpi.com

Kluyveromyces marxianus is noted for its rapid growth, thermotolerance, and ability to utilize a wide range of substrates, including lactose (B1674315) and lignocellulosic hydrolysates. mdpi.com Its biomass is rich in essential amino acids and bioactive compounds. mdpi.com The crude protein content of K. marxianus has been reported to be around 45.6%. encyclopedia.pub Research has focused on producing specific bioactive peptides, such as those with antioxidant and ACE-inhibitory activities, from K. marxianus protein hydrolysates. researchgate.netnih.govscispace.compreprints.org

Cyberlindnera jadinii (also known as Torula yeast) is widely used as a source of single-cell protein (SCP) and holds GRAS status from the FDA. encyclopedia.pubnih.gov It can achieve a protein content of around 50% of its dry cell weight and grows efficiently on various substrates, including hardwood hydrolysates. encyclopedia.pubnih.gov One study demonstrated that a novel C. jadinii strain cultivated in a hydrolysate from the macroalga Chara sp. achieved a protein concentration of 59.21%. jddtonline.info

Wickerhamomyces anomalus (formerly Pichia anomala) is frequently isolated from environments like sourdough and cereal grains and has shown a strong ability to hydrolyze complex proteins. nih.govmdpi.com This yeast can use proteins like wheat gliadins (B1591406) as its primary carbon and nitrogen source, achieving complete hydrolysis within 24 hours. nih.gov This proteolytic capability is significant for producing specialized hydrolysates. nih.govpulsus.com Studies have also shown its potential in aquaculture feeds, where it can increase the protein content of the feed. mdpi.com

Blastobotrys adeninivorans (formerly Arxula adeninivorans) is a dimorphic yeast known for its robustness, including thermotolerance and osmotolerance. researchgate.netwikipedia.org It can grow on diverse nitrogen-containing substrates and wood hydrolysates. wikipedia.orgnih.gov Cultivation on spruce hydrolysate and chicken by-products resulted in a high protein content of approximately 50%, with low lipid (1.2%) and nucleic acid (2.8%) content. researchgate.net Comparative studies have shown that B. adeninivorans can outperform C. jadinii in terms of protein yield per gram of sugar when grown on media derived from industrial by-products. unit.no

Table 2: Protein Content and Substrates of Various Yeast Species

Yeast Species Reported Protein Content (% of dry weight) Substrates Utilized Reference
Kluyveromyces marxianus 45.6% Lactose, Whey, Lignocellulosic Hydrolysates encyclopedia.pubmdpi.com
Cyberlindnera jadinii ~50% - 59.21% Hardwood Hydrolysates, Chara sp. Hydrolysate, Lignocellulosic Biomass encyclopedia.pubnih.govmdpi.comjddtonline.info
Wickerhamomyces anomalus 48% (in biomass from poultry hydrolysate) Wheat Gliadins, Wood Hydrolysates unit.nonih.gov
Blastobotrys adeninivorans ~50% Spruce Hydrolysate, Chicken By-products, Wood Hydrolysates unit.noresearchgate.netwikipedia.org
Saccharomyces cerevisiae as a Primary Research Model

Valorization of Industrial By-products and Waste Streams for Yeast Protein Hydrolysate Production

A key strategy for making yeast protein hydrolysate production more sustainable and cost-effective is the use of industrial by-products and waste streams as fermentation feedstocks. This approach, often termed valorization, transforms low-value or waste materials into high-value protein products, contributing to a circular economy.

Brewer's spent yeast, primarily Saccharomyces cerevisiae, is a major by-product of the brewing industry and represents a cheap, abundant, and sustainable source for producing yeast extracts and hydrolysates. wikipedia.orgnih.gov This spent yeast is rich in proteins, essential amino acids, B-vitamins, and minerals. nih.gov Instead of being discarded, which can pose environmental challenges, it can be processed to release its valuable intracellular components. nih.gov Autolysis is a common method used to produce hydrolysates from brewer's yeast, where the yeast's own endogenous enzymes break down the cellular structure. researchgate.net Autolysates from post-fermentation brewer's yeast are particularly rich in amino acids and peptides. researchgate.net

The scope of valorization extends beyond brewing to a wide array of agricultural and industrial by-products. Lignocellulosic materials, such as wood and agricultural residues, are particularly promising. After pre-treatment and hydrolysis to release fermentable sugars, these lignocellulosic hydrolysates can serve as a carbon source for yeast cultivation.

Several non-conventional yeasts are adept at utilizing these substrates. Kluyveromyces marxianus, Cyberlindnera jadinii, and Blastobotrys adeninivorans have all been successfully cultivated on hydrolysates derived from sources like spruce wood, sugarcane bagasse, and other woody biomass. unit.noencyclopedia.pubmdpi.compreprints.org For example, single-cell protein from C. jadinii has been effectively produced using hydrolysate from mixed woody species as the carbon source. mdpi.com

Other by-products, such as those from the sago bioethanol industry (spent S. cerevisiae), poultry processing (chicken by-products), and fruit processing (mango waste), have also been proven as viable substrates. unit.nonih.govnih.gov Enzymatic hydrolysis of spent yeast from sago bioethanol fermentation has been shown to yield significant improvements in protein concentration compared to autolysis. nih.gov Similarly, combining wood hydrolysates with protein-rich hydrolysates from chicken by-products creates a nutrient-rich medium for cultivating yeasts like B. adeninivorans and W. anomalus, resulting in high-protein biomass. unit.no This strategy not only provides a cost-effective nutrient source but also addresses waste management issues from various industries.

: A Closer Look

The production of protein hydrolysates from yeast involves a multi-step process that begins with the disruption of the robust yeast cell wall to release its valuable intracellular proteins. This is followed by the hydrolysis of these proteins into smaller peptides and amino acids. The efficiency and characteristics of the final hydrolysate product are significantly influenced by the methods employed in these initial stages.

3 Pre-treatment Methodologies for Yeast Cell Disruption and Protein Release

To access the intracellular proteins of yeast, the resilient cell wall must first be breached. Various mechanical and chemical methods are employed for this purpose, each with its own set of advantages and implications for the final product.

1 Mechanical Cell Disruption Techniques

Mechanical methods utilize physical force to rupture the yeast cell wall. biologynotesonline.com Common techniques include sonication and high-pressure homogenization (HPH).

Sonication employs high-frequency sound waves, typically 20 kHz or higher, to induce cavitation in the liquid suspension of yeast cells. abcam.com The formation and collapse of microscopic vapor bubbles generate intense shear forces that disrupt the cell membranes, releasing the internal contents. abcam.com This method is effective for disrupting bacterial, yeast, and mammalian cells and is widely used in laboratory settings due to its affordability. abcam.com However, scaling up sonication for industrial production can be challenging, and it often has high energy requirements. mlsu.ac.in

High-Pressure Homogenization (HPH) is a scalable method that forces a yeast cell suspension through a narrow valve under high pressure, up to 1500 bar. mlsu.ac.inmdpi.com The abrupt drop in pressure as the suspension exits the valve causes the cells to rupture due to shear stress, turbulence, and cavitation. mdpi.com The effectiveness of HPH in releasing intracellular proteins has been demonstrated, with studies showing significant cell wall disruption and protein extraction from Saccharomyces cerevisiae at 80 MPa. mdpi.com While highly versatile and capable of breaking down various microbial cells, HPH can generate significant heat, potentially denaturing heat-sensitive proteins. mdpi.com Integrating cooling systems can mitigate this, but it adds to the process's complexity and cost. mdpi.com

2 Chemical Cell Disruption Methodologies

Chemical methods offer an alternative to mechanical disruption, often by increasing the permeability of the cell membrane.

Ethyl acetate (B1210297) treatment is a common chemical method, also referred to as plasmolysis. nih.govjmb.or.kr This process involves using agents like ethyl acetate to disrupt the integrity of the lipid bilayer of the cell membrane, leading to the release of intracellular contents. nih.govjmb.or.kr Typically, a 1.5% ethyl acetate solution is used. nih.govjmb.or.kr This method not only promotes the autolysis of yeast but also helps to inhibit microbial contamination. nih.govjmb.or.kr Studies have shown that plasmolysis with ethyl acetate can yield a higher amount of yeast extract compared to autolysis alone. nih.govsci-hub.se The process generally involves mixing the yeast cell suspension with ethyl acetate, adjusting pH and temperature, and allowing the mixture to react for an extended period, often around 48 hours, before centrifugation to collect the extract. nih.govjmb.or.kr

Brewer's Spent Yeast as a Sustainable Substrate for Protein Hydrolysate Production

3 Effects of Pre-treatment on Yeast Protein Hydrolysate Yield and Composition

The chosen pre-treatment method significantly impacts both the yield and the composition of the resulting yeast protein hydrolysate.

Mechanical methods like bead milling and sonication, especially when combined with autolysis, have been shown to be highly effective in releasing proteins. mdpi.com Homogenization in a bead mill, in particular, has demonstrated a high degree of cell disruption and purification of the cell wall from cytosolic components. mdpi.com The efficiency of protein release is a critical factor, as it directly influences the subsequent hydrolysis step.

The composition of the hydrolysate is also affected. For instance, pre-treatment causing partial protein denaturation can facilitate enzymatic hydrolysis by making peptide bonds more accessible to enzymes. mdpi.com Pulsed electric field (PEF) pre-treatment, another physical method, has been shown to enhance enzymatic hydrolysis, leading to a significant increase in the concentration of released proteins and other components. mdpi.com This suggests that the structural changes induced by pre-treatment can have a profound effect on the subsequent enzymatic breakdown and the final profile of the hydrolysate.

Analytical Characterization of Yeast Protein Hydrolysates

Determination of Hydrolysis Extent and Protein Modification in Yeast Protein Hydrolysates

A primary aspect of characterizing yeast protein hydrolysates is quantifying the degree of hydrolysis and analyzing the modifications that occur to the proteins during this process.

The degree of hydrolysis (DH) is a key parameter that indicates the percentage of cleaved peptide bonds in a protein hydrolysate. koreascience.kr It provides insight into the average size of the peptides produced and is a critical factor in distinguishing the structural variations among different hydrolysates. koreascience.krsid.ir Several methods are employed to quantify the DH, primarily based on three principles: determining the amount of nitrogen released, measuring the soluble protein content in the presence of a precipitating agent, and quantifying free α-amino groups. sid.ir

Nitrogen Release and Soluble Protein Content: One common approach involves the use of a precipitating agent like trichloroacetic acid (TCA). The amount of nitrogen in the TCA-soluble fraction is determined and compared to the total nitrogen in the original protein to calculate the DH. In one study, a 1% (w/v) solution of the hydrolysate was mixed with an equal volume of 20% TCA, and after centrifugation, the supernatant was analyzed. koreascience.kr

Free α-Amino Group Determination: Methods like the o-phthaldialdehyde (OPA) method are widely used to quantify the free α-amino groups released during hydrolysis. mdpi.com This method involves reacting the hydrolysate with OPA reagent and measuring the resulting fluorescence. mdpi.com The increase in free amino groups is directly proportional to the number of peptide bonds cleaved.

Different enzymatic treatments result in varying degrees of hydrolysis. For instance, a study comparing endo- and exotype enzymes on yeast protein found that endotype enzymes like neutrase and alcalase led to a higher degree of hydrolysis compared to exotype enzymes such as prozyme 2000P and flavourzyme. researchgate.netnih.gov Specifically, after 8 hours of treatment, the hydrolysis levels were highest with neutrase, followed by alcalase, prozyme 2000P, and flavourzyme. koreascience.krnih.gov In another investigation, combining alcalase and prozyme 2000P resulted in DH values exceeding 85%, with the highest value of 87.73% achieved with a specific ratio of the two enzymes. jmb.or.kr Autolysis, the process of self-digestion by the yeast's own enzymes, can also lead to high DH values, with one study reporting a DH of 48.75% for Saccharomyces cerevisiae after 96 hours. sid.ir

Table 1: Degree of Hydrolysis (DH) of Yeast Protein under Different Hydrolysis Conditions

Hydrolysis MethodYeast Strain/EnzymeDegree of Hydrolysis (%)Reference
Enzymatic HydrolysisNeutrase>80% (after 8h) koreascience.kr
Enzymatic HydrolysisAlcalase>80% (after 8h) koreascience.kr
Enzymatic HydrolysisProzyme 2000P>80% (after 8h) koreascience.kr
Enzymatic HydrolysisFlavourzyme>80% (after 8h) koreascience.kr
Enzymatic HydrolysisAlcalase & Prozyme 2000P (1:2 ratio)87.73% jmb.or.kr
AutolysisSaccharomyces cerevisiae48.75% (after 96h) sid.ir
AutolysisKluyveromyces marxianus39.51% (after 96h) sid.ir
Enzymatic HydrolysisChymotrypsin on K. marxianus21.59% sid.ir
Enzymatic HydrolysisTrypsin on S. cerevisiae & K. marxianus~18.5% sid.ir

Kjeldahl Method: This classic method is used to determine the total nitrogen content in a sample. From the nitrogen content, the crude protein content can be estimated using a conversion factor. For instance, the crude protein content of dried Saccharomyces cerevisiae and Kluyveromyces marxianus cells were determined to be 53.22% and 45.6%, respectively, using this method. sid.ir

Lowry's Method and Bradford Method: These are colorimetric methods used to quantify the soluble protein content. In the Lowry method, the protein solution is reacted with a copper-containing reagent and Folin-Ciocalteu reagent, and the resulting color change is measured. sid.ir The Bradford method involves the binding of Coomassie Brilliant Blue G-250 dye to proteins, leading to a shift in the dye's absorbance maximum, which is then quantified. Bovine serum albumin (BSA) is commonly used as a standard for creating a calibration curve in both methods. sid.ir

Enzymatic hydrolysis generally increases the solubility of yeast proteins. A study demonstrated that while untreated yeast protein had a solubility of less than 3.1%, treatment with a combination of alcalase and prozyme 2000P increased the solubility to around 16%. jmb.or.kr Another study found that endotype enzyme treatments resulted in higher solubility compared to exotype enzyme treatments. researchgate.netnih.gov

Table 2: Protein Content and Recovery from Yeast

Yeast StrainMethodParameterValueReference
Saccharomyces cerevisiaeKjeldahlCrude Protein Content53.22% sid.ir
Kluyveromyces marxianusKjeldahlCrude Protein Content45.6% sid.ir
Saccharomyces cerevisiaeAutolysis (96h)Protein Recovery59.74% sid.ir
Kluyveromyces marxianusAutolysis (96h)Protein Recovery77.18% sid.ir
Saccharomyces cerevisiaeSonicationProtein Recovery53.66% sid.ir
Kluyveromyces marxianusSonicationProtein Recovery55.17% sid.ir

Degree of Hydrolysis (DH) Quantification Methods (e.g., Nitrogen Release, Soluble Protein Content, Free α-Amino Group Determination)

Molecular and Structural Characterization of Yeast Protein Hydrolysate Components

Beyond determining the extent of hydrolysis, a detailed characterization of the molecular weight distribution and structural features of the resulting peptides is essential for understanding the functional properties of the hydrolysates.

The molecular weight distribution (MWD) of peptides in a hydrolysate is a critical factor influencing its biological and functional properties.

GPC and SEC are powerful techniques used to separate molecules based on their size in solution. These methods are instrumental in determining the MWD of protein hydrolysates. By passing the hydrolysate through a column packed with a porous gel, larger molecules elute first, followed by smaller molecules that can penetrate the pores of the gel. This allows for the profiling of the peptide sizes within the hydrolysate.

SDS-PAGE is another widely used technique for separating proteins and peptides based on their molecular weight. jmb.or.kr The proteins are first denatured and coated with the negatively charged detergent sodium dodecyl sulfate (B86663) (SDS), which masks the intrinsic charge of the proteins. When subjected to an electric field in a polyacrylamide gel matrix, the molecules migrate towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight. This allows for the visualization of the distribution of different sized peptides in the hydrolysate. For instance, SDS-PAGE analysis can be performed using an 8% or 14% separating gel and a 4% stacking gel to resolve the peptide fragments. jmb.or.kr

Molecular Weight Distribution (MWD) Profiling of Yeast Protein Hydrolysates

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that provides significant advantages in the analysis of complex mixtures like yeast protein hydrolysates. ijsrtjournal.com Operating at higher pressures with smaller particle-sized columns (sub-2 µm), UPLC offers enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ijsrtjournal.comspringernature.com This technology is particularly well-suited for profiling the peptide content and determining the amino acid composition of these hydrolysates.

In the context of yeast protein hydrolysates, UPLC is often coupled with mass spectrometry (UPLC-MS) for detailed peptide and protein analysis. springernature.com This combination allows for the separation and identification of intact proteins and peptides, providing valuable insights into the molecular composition of the hydrolysate. springernature.com For amino acid analysis, UPLC systems can be equipped with pre-column derivatization techniques, such as the AccQ-Tag Ultra method, which enhances the detection and quantification of individual amino acids. google.comnih.gov This automated derivatization process improves throughput and reproducibility compared to manual methods. nih.gov

The application of UPLC extends to the analysis of both free and total amino acids. For instance, a Dionex Ultimate 3000 HPLC system, a type of UPLC, has been used to analyze free amino acids in yeast protein extracts after derivatization with o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethoxycarbonyl (FMOC). koreascience.krkosfaj.orgjmb.or.kr Similarly, total amino acid composition is determined after acid hydrolysis of the protein, followed by UPLC analysis. ifremer.fr The Acquity UPLC system is another platform mentioned for amino acid analysis using the AccQ-Tag® method, highlighting its utility in characterizing the nutritional profile of yeast protein hydrolysates. google.comifremer.fr

Furthermore, UPLC coupled with high-resolution mass spectrometry (HRMS), such as ion mobility separation-enabled HRMS (UPLC-DIA-IMS-HRMS), offers a powerful tool for in-depth peptide profiling. mdpi.com This advanced methodology allows for the tracking of peptide consumption by yeast during fermentation and can be used to analyze the complex peptide mixtures present in hydrolysates. mdpi.com The use of UPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry) coupled with a Quadrupole Time-of-Flight (qTOF) analyzer is another approach for comprehensive peptide profiling of protein hydrolysates. springernature.com

Gel Filtration Chromatography

Gel Filtration Chromatography (GFC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size. sigmaaldrich.comthermofisher.com It is a valuable method for determining the molecular weight distribution of proteins and peptides within yeast protein hydrolysates. nih.govresearchgate.net The principle of GFC involves passing the sample through a column packed with a porous resin. Larger molecules that cannot enter the pores of the resin elute first, while smaller molecules that can penetrate the pores take a longer path and elute later. thermofisher.com

In the analysis of yeast protein hydrolysates, GFC is employed to assess the extent of protein breakdown and the resulting size of the peptides. For instance, studies have used SEC to show that enzymatic hydrolysis of yeast proteins leads to a significant presence of smaller peptides and amino acids (in the range of 100 to 7000 g mol⁻¹) compared to the untreated yeast material which contains more high molecular weight molecules. doi.org This technique can effectively demonstrate the cleavage of yeast proteins into a wide range of peptide sizes. doi.org

The molecular weight distribution is a key parameter for characterizing protein hydrolysates. researchgate.net Research has shown that different enzymatic treatments result in varied molecular weight profiles. For example, endotype enzymes tend to produce a more uniform particle size distribution in yeast protein hydrolysates compared to exotype enzymes. koreascience.kr GFC can quantify these differences, providing data on the number-average molecular weight (Mn) and weight-average molecular weight (Mw). jmb.or.krnih.gov For example, one study reported the Mw of untreated yeast protein as 6446 Da, which changed upon treatment with different enzymes. jmb.or.krnih.gov

Modern SEC methods often utilize smaller columns packed with sub-3 µm particles, which can significantly increase the throughput of the analysis. researchgate.net This allows for faster screening of lot-to-lot variability in yeastolate, an ultrafiltered yeast hydrolysate, which is important for quality control in applications like mammalian cell culture media. researchgate.net However, the complexity of yeastolate and the presence of certain components can sometimes limit the lifetime of the analytical column. researchgate.net

Amino Acid Composition and Profile Analysis of Yeast Protein Hydrolysates

The nutritional value and functional properties of yeast protein hydrolysates are largely determined by their amino acid composition. Analysis of both total and free amino acids, as well as the profile of essential amino acids, provides critical insights into their quality.

Total Amino Acid Quantification

Total amino acid quantification involves the complete hydrolysis of all proteins and peptides within the yeast protein hydrolysate into their constituent amino acids, followed by their measurement. Acid hydrolysis, typically using 6 N HCl at elevated temperatures for 24 hours, is the standard method for breaking down the peptide bonds. ifremer.frmdpi.com However, this method can lead to the degradation of certain amino acids, such as tryptophan, and may require specific pre-treatment steps, like oxidation with hydrogen peroxide, to accurately quantify sulfur-containing amino acids like cysteine and methionine. nih.gov

Following hydrolysis, the total amino acids are quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed methods. ifremer.frmdpi.com These chromatographic techniques often involve pre-column derivatization to make the amino acids detectable. For example, the AccQ-Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) as a derivatizing agent, is frequently used in conjunction with UPLC for accurate quantification. nih.govifremer.fr Another common derivatization approach uses o-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethoxycarbonyl (FMOC) for secondary amino acids. jmb.or.krresearchgate.net

The quantification is typically achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards. google.comifremer.fr To account for potential losses during the hydrolysis and analysis process, isotopically labeled internal standards can be used, which significantly improves the accuracy of the quantification. nih.gov

Free Amino Acid Quantification

Free amino acids are those that are not bound within a peptide or protein chain. The content of free amino acids in yeast protein hydrolysates is a significant indicator of the degree of hydrolysis and can influence the flavor and nutritional properties of the product. koreascience.kr Enzymatic hydrolysis considerably increases the amount of free amino acids compared to the original yeast protein. koreascience.krnih.gov

The analysis of free amino acids does not require the initial acid hydrolysis step. Instead, the sample is typically prepared by extraction, often with boiling ethanol, followed by analysis. crick.ac.uk Similar to total amino acid analysis, HPLC and UPLC are the preferred methods for quantifying free amino acids. koreascience.krkosfaj.orgcrick.ac.uk These methods utilize pre-column derivatization with reagents like OPA and FMOC, followed by fluorescence or UV detection. koreascience.krkosfaj.orgjmb.or.kr For instance, a Dionex Ultimate 3000 HPLC system coupled with a fluorescence detector has been used for this purpose. koreascience.krkosfaj.orgjmb.or.kr

High-throughput methods have also been developed, such as hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS), which allows for the rapid metabolic profiling of free amino acids in a large number of yeast samples. crick.ac.uk Spectrophotometric methods, like the ninhydrin (B49086) assay, offer a faster, though less specific, way to quantify total free amino acids. springernature.com

Research has shown that the type of enzyme used for hydrolysis has a significant impact on the profile and quantity of free amino acids. For example, exotype enzymes have been found to produce a much higher value of total free amino acids compared to endotype enzymes. koreascience.krnih.gov Specific enzymes can also lead to the generation of particular amino acids; for instance, treatment with alcalase can significantly increase the amount of glutamic acid. koreascience.kr

The following table presents data on the free amino acid composition of yeast protein hydrolysates treated with different enzymes.

Free Amino AcidUntreated Yeast Protein (mg/kg)Alcalase Treated (mg/kg)Neutrase Treated (mg/kg)Flavourzyme Treated (mg/kg)Prozyme 2000P Treated (mg/kg)
Essential Amino Acids (EAA)
Histidine1.83129.54124.93196.26185.34
Isoleucine12.021007.82967.651519.891432.89
Leucine21.431654.321588.982495.032352.34
Lysine (B10760008)105.771587.651524.982394.342257.43
Methionine3.45289.43277.98436.54411.56
Phenylalanine10.98898.76863.211355.871278.23
Threonine15.671209.871161.981825.431720.98
Valine2.111324.541271.981997.871883.56
Total EAA 173.26 8002.93 7781.69 12221.23 11522.33
Non-Essential Amino Acids (NEAA)
Alanine14.871198.761151.231808.541705.87
Arginine1.98987.65948.541489.871404.56
Aspartic Acid20.341432.981376.542162.342038.98
CysteineNot Detected45.6743.8768.9865.03
Glutamic Acid80.212341.312248.983532.123329.87
Glycine1.23456.78438.76689.32649.87
Proline1.03234.56225.23353.78333.54
Serine18.991324.541271.981997.871883.56
Tyrosine2.01345.67331.98521.43491.56
Total NEAA 140.66 8367.92 8037.11 12624.25 11892.84
Total Free Amino Acids 313.92 16370.85 15818.80 24845.48 23415.17
Data derived from a study on the effects of different enzymes on yeast protein hydrolysis. koreascience.krkosfaj.orgnih.govresearchgate.net
Essential Amino Acid Profiles and Nutritional Quality Assessment in Research Contexts

The enzymatic hydrolysis process can significantly enhance the EAA content. koreascience.kr For instance, yeast protein itself contains about 55% EAAs among its free amino acids, and this proportion can be maintained or even improved after hydrolysis. koreascience.krnih.gov Notably, certain essential amino acids like leucine, lysine, phenylalanine, and valine can be significantly higher in enzymatically treated yeast proteins. jmb.or.kr

The specific EAA profile can be tailored by the choice of enzymes. For example, yeast proteins treated with exotype enzymes have been found to have considerably higher concentrations of lysine and valine compared to the original yeast protein, making them a viable alternative to animal proteins. koreascience.kr However, in some applications, yeast protein hydrolysates might be deficient in certain EAAs like histidine and lysine when compared to other protein sources such as fish protein hydrolysate. ifremer.fr

The nutritional quality of yeast protein has been compared to other protein sources like animal and plant proteins in research settings. researchgate.net These studies often use in vivo models to assess digestibility and the bioavailability of amino acids. researchgate.net Yeast protein is also a rich source of other nutrients like B vitamins and minerals. researchgate.net

The following table provides an example of the essential amino acid composition of yeast protein hydrolysate compared to a reference protein.

Essential Amino AcidYeast Protein Hydrolysate ( g/100g protein)FAO/WHO Reference Pattern ( g/100g protein)
Histidine2.51.9
Isoleucine5.12.8
Leucine8.06.6
Lysine7.55.8
Methionine + Cysteine2.52.5
Phenylalanine + Tyrosine8.56.3
Threonine5.03.4
Valine6.03.5
Values are illustrative and can vary based on the specific yeast strain and hydrolysis conditions.

Peptide Identification and Sequencing in Yeast Protein Hydrolysates

Identifying and sequencing the peptides within yeast protein hydrolysates is crucial for understanding their potential bioactive properties and for ensuring the consistency and quality of the product. nih.govfrontiersin.org This detailed characterization is typically achieved using advanced mass spectrometry-based techniques. nih.govfrontiersin.orgcreative-proteomics.com

The process often begins with the separation of the complex peptide mixture using liquid chromatography, most commonly UPLC. mdpi.comresearchgate.net The separated peptides are then introduced into a mass spectrometer for analysis. Tandem mass spectrometry (MS/MS) is a powerful technique used for this purpose. creative-proteomics.comnih.gov In a typical MS/MS experiment, peptides are first ionized and their mass-to-charge ratio (m/z) is measured. Specific peptide ions are then selected and fragmented, and the m/z of the resulting fragment ions is measured. creative-proteomics.com This fragmentation pattern provides a unique "fingerprint" that can be used to determine the amino acid sequence of the peptide. creative-proteomics.com

The resulting MS/MS spectra are then searched against a protein sequence database, such as that for Saccharomyces cerevisiae, to identify the peptides. frontiersin.org This process, known as database searching, matches the experimental fragmentation patterns to theoretical patterns generated from the protein sequences in the database. creative-proteomics.com Software tools like X!Tandem and PEAKS® are used for this data processing and peptide identification. springernature.comfrontiersin.org

Research has shown that yeast extracts can contain a large and diverse number of peptides. One study identified between 1,300 and 1,700 distinct peptides at different time points during a fermentation process. frontiersin.org These peptides originated from various yeast proteins, including those involved in glycolysis and stress response mechanisms. nih.gov

In some cases, specific peptides of interest are identified and sequenced. For example, in one study, five unique, yeast-specific peptides were identified and sequenced from a yeastolate ultrafiltrate. nih.gov This information can be used to develop impurity assays to ensure the removal of these peptides during the purification of a final product. nih.gov

The combination of UPLC with high-resolution mass spectrometry, such as Orbitrap or Time-of-Flight (TOF) analyzers, provides high accuracy and sensitivity for peptide identification. frontiersin.orgmdpi.com Data-independent acquisition (DIA) is an emerging technique that allows for the fragmentation of all peptides within a certain mass range, providing a more comprehensive dataset for peptide identification and quantification. mdpi.comacs.org

The following table lists some examples of peptides that have been identified in yeast protein hydrolysates in research studies.

Peptide SequenceParent Protein
VAPEEHPTLLTEAPLNPKFructose-bisphosphate aldolase
YFIEVAPEEHPTLLTEAPLNPKFructose-bisphosphate aldolase
TFGQVRGlyceraldehyde-3-phosphate dehydrogenase
LVSWYDNEFGYSNRGlyceraldehyde-3-phosphate dehydrogenase
IINEPTAAAIAYGLDKEnolase
VIGLFQGSEVTAEVLTVHEnolase
GISELGGNAKHeat shock protein
LFDSPNAGPRHeat shock protein
These are examples and the actual peptide composition can vary significantly.
Mass Spectrometry-Based Peptidomics (e.g., UPLC-DIA-IMS-HRMS)

Spectroscopic Analysis of Yeast Protein Hydrolysate Secondary Structure

Spectroscopic techniques are vital for elucidating the conformational changes in proteins upon hydrolysis.

Fourier-Transform Infrared (FTIR) spectroscopy is a well-established and powerful technique for investigating the secondary structure of proteins and peptides in yeast hydrolysates. thermofisher.com The analysis focuses on the amide bands in the infrared spectrum, particularly the Amide I (C=O stretching) and Amide II (N-H bending) bands, as their positions are sensitive to the hydrogen bonding patterns that define secondary structures like α-helices and β-sheets. thermofisher.comnih.gov

Studies on yeast protein hydrolysates have shown that enzymatic hydrolysis can significantly alter the secondary structure. nih.gov Typically, untreated yeast protein is characterized by a high proportion of α-helix structures. nih.gov Following enzymatic treatment, a notable decrease in α-helices and an increase in β-sheets are often observed. nih.gov This shift indicates a change towards a more stable, albeit less flexible, structure. nih.gov The FTIR spectra of yeast protein and its hydrolysates show characteristic peaks for Amide A (around 3280 cm⁻¹), Amide I (around 1630-1650 cm⁻¹), and Amide II (around 1520-1530 cm⁻¹). nih.govjmb.or.krnih.gov Changes in the intensity and position of these peaks provide qualitative and quantitative information about the structural transformations occurring during hydrolysis. jmb.or.krnih.gov

Table 1: Relative Proportions of Secondary Structures in Yeast Protein Before and After Enzymatic Hydrolysis

StructureUntreated Yeast Protein (%)Enzymatically Hydrolyzed Yeast Protein (%)
α-helix53.30Reduced
β-sheet36.55Increased
β-turns10.14Reduced

Source: Characterization of Yeast Protein Hydrolysate for Potential Application as a Feed Additive. nih.gov

Particle Size Distribution Analysis of Yeast Protein Hydrolysates

The particle size of yeast protein hydrolysates is a critical physical characteristic that influences their functional properties. Enzymatic hydrolysis generally leads to a reduction in the particle size of yeast proteins. nih.govkoreascience.kr For instance, the average particle size (D₅₀) of untreated yeast protein has been reported to be around 12.80 μm, which decreases to a range of 9.76 μm to 10.04 μm after enzymatic treatment. nih.govjmb.or.krkoreascience.kr This reduction in particle size is attributed to the disruption of the protein structure and the release of smaller, more soluble peptides. nih.gov

The distribution of particle sizes can also be affected by the type of enzyme used. Endotype enzymes have been observed to produce a more uniform particle size distribution compared to exotype enzymes, as indicated by smaller span values. nih.govkoreascience.kr A smaller span value suggests a higher degree of dimensional uniformity, which can be advantageous for certain applications. nih.gov

Table 2: Particle Size Distribution of Yeast Protein Before and After Enzymatic Treatment

ParameterUntreated Yeast ProteinEndotype Enzyme TreatedExotype Enzyme TreatedComplex Enzyme Treated
D₁₀ (μm)3.71---
D₅₀ (μm)12.80DecreasedDecreased9.76 - 10.04
D₉₀ (μm)24.80---
Span Value-~1.68~1.81-

Source: Characterization of Yeast Protein Hydrolysate for Potential Application as a Feed Additive nih.govkoreascience.kr, Effects of Peptidase Treatment on Properties of Yeast Protein as an Alternative Protein Source. jmb.or.krkoreascience.kr

Assessment of Other Macromolecular Components in Yeast Protein Hydrolysates

Polysaccharide and Oligosaccharide Content Determination (e.g., β-glucans, mannans)

The cell wall of yeast, particularly Saccharomyces cerevisiae, is primarily composed of β-glucans and mannans, along with a smaller amount of chitin. nih.govnih.gov These polysaccharides can be co-extracted during the production of protein hydrolysates.

β-Glucans are polymers of D-glucose. researchgate.net In yeast, they consist mainly of a β-(1→3)-linked backbone with β-(1→6)-linked side branches. eurofins.commdpi.com The yeast cell wall can be composed of up to 55% β-(1,3)-glucan and 12% β-(1,6)-glucan. nih.govmdpi.com The determination of β-glucan content often involves a combination of enzymatic and acid hydrolysis to break down the polymer into glucose monomers, which can then be quantified. eurofins.comoup.com

Mannans are polysaccharides composed of mannose units. nih.gov Yeast mannan (B1593421) features an α-(1,6)-linked backbone with α-(1,2)- and α-(1,3)-linked branches. nih.govnih.gov These mannan structures are often found covalently linked to proteins, forming mannoproteins, which constitute a significant portion of the outer layer of the yeast cell wall. nih.gov The quantification of mannan is typically achieved through strong acid hydrolysis, which liberates mannose monomers for subsequent measurement. eurofins.com It is important to note that this method will hydrolyze all polysaccharides present, so the assumption is that all liberated mannose originates from mannan. eurofins.com

The production of oligosaccharides, which are shorter chains of 2-10 monosaccharide units, can occur through the controlled hydrolysis of these polysaccharides. oup.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for the separation and quantification of these monosaccharides and oligosaccharides. rsc.org

Table 3: Major Polysaccharide Components of Yeast Cell Wall

PolysaccharideMonomer UnitMain Linkage
β-GlucanD-glucoseβ-(1→3) and β-(1→6)
MannanMannoseα-(1,6), α-(1,2), α-(1,3)
ChitinN-acetylglucosamineβ-(1,4)

Source: Yeast cell wall mannan structural features, biological activities, and production strategies nih.gov, A combined chemical and enzymatic method to determine quantitatively the polysaccharide components in the cell wall of yeasts. oup.com

Nucleotide and Trace Element Analysis

Yeast protein hydrolysates are complex mixtures containing a variety of components derived from the breakdown of yeast cells. Among these are nucleotides and trace elements, which contribute to their nutritional and functional properties.

Nucleotide Composition

Nucleic acids can constitute between 5% and 8% of the dry weight of yeast biomass, with some analyses showing this can translate to 1.5% to 7% nucleotides in the final hydrolysate product. nih.govnih.gov These nucleotides are significant not only as nutritional components but also for their role in flavor enhancement. Key taste-active nucleotides such as 5'-adenosine phosphate (B84403) (AMP), 5'-guanosine phosphate (GMP), and 5'-inosine phosphate (IMP) are known to impart a savory or "umami" taste, making yeast hydrolysates a common ingredient in the food industry. prosol.ityeastextract.info Research has also identified the presence of cytidine (B196190) monophosphate (CMP) and uridine (B1682114) monophosphate (UMP) in these hydrolysates. mdpi.com

Table 1: Key Nucleotides Identified in Yeast Protein Hydrolysates


NucleotideAbbreviationNoted Significance
Adenosine monophosphateAMPContributes to umami taste, identified as a bitter taste inhibitor. [2, 16]
Guanosine monophosphateGMPStrong umami taste enhancer. nih.gov
Inosine monophosphateIMPStrong umami taste enhancer. nih.gov
Cytidine monophosphateCMPIdentified as a component in nutritional supplements.
Uridine monophosphateUMPIdentified as a component in nutritional supplements.

Trace Element Profile

Yeast, particularly Saccharomyces cerevisiae, is an effective carrier for trace minerals, which can improve the bioavailability of these elements compared to their inorganic forms. nih.gov While yeast can be specifically enriched with certain minerals for nutritional supplements, standard yeast hydrolysates also contain a baseline profile of essential minerals. nih.govprosol.it The mineral content can make up a significant portion of the extract, with some reports indicating it is typically around 12% of the total weight. researchgate.net

Analyses have identified several key minerals in yeast biomass and its hydrolysates. These include nutritionally important elements like potassium, magnesium, calcium, iron, zinc, and sodium. yeastextract.infokoreascience.kr The specific concentrations can vary depending on the yeast strain and the composition of the growth medium. koreascience.kr

Table 2: Example of Mineral Content in Saccharomyces cerevisiae Biomass (% of dry weight) Data from a study analyzing yeast grown on different media. Values represent a range observed.


MineralSymbolContent (% w/w)Reference
PotassiumK1.20 - 1.36 researchgate.net
CalciumCa0.28 - 0.35 researchgate.net
MagnesiumMg0.11 - 0.15 researchgate.net
IronFe0.07 - 0.08 researchgate.net
SodiumNa0.02 - 0.04 researchgate.net

Vitamin Profiles in Yeast Protein Hydrolysates (e.g., B vitamins)

Yeast protein hydrolysates are well-recognized as a natural source of B-complex vitamins. nih.gov These water-soluble vitamins are crucial for various metabolic processes. Research confirms the presence of several B vitamins, including thiamin (B1), riboflavin (B1680620) (B2), nicotinic acid (B3), pyridoxine (B80251) (B6), biotin (B1667282) (B7), and folic acid. agriculturejournals.cz Some yeast strains, like Yarrowia lipolytica, are also noted as a good source of vitamin B12.

The analysis of vitamins in the complex matrix of a hydrolysate often requires specific extraction and detection methods. High-performance liquid chromatography (HPLC) is a common and effective technique for separating and quantifying these vitamins. agriculturejournals.cz Studies have shown that an alkaline hydrolysis step can be crucial for releasing vitamins from their bound forms (vitamers) to determine the total content accurately. agriculturejournals.cz

Table 3: Analytical Characteristics for HPLC Detection of B Vitamins in Yeast Products


VitaminAlternative NameRetention Time (min)Maximum Absorption (nm)Reference
Vitamin B3Nicotinic Acid7.128215, 262 yeastextract.info
Vitamin B6Pyridoxine14.353325 yeastextract.info
Folic Acid-16.806281 yeastextract.info
Vitamin B12Cyanocobalamin22.840231, 361 yeastextract.info
Vitamin B2Riboflavin24.870268 yeastextract.info

Lipid and Cholesterol Content in Yeast Protein Hydrolysates

Yeast protein hydrolysates are characterized by their naturally low lipid content. yeastextract.info One analysis of a yeast extract produced by mechanical crushing reported a fat content of only 1.32% of the dry weight. nih.gov The total lipid content can be influenced by the production method; for example, mechanical disruption methods may result in a slightly higher fat content compared to autolytic methods.

As a product derived from a microorganism, yeast hydrolysates are inherently free of cholesterol, which is a sterol found in animal tissues. Research on the application of yeast hydrolysates in nutrition has shown that their supplementation in high-fat diets can lead to a reduction in serum triglycerides and low-density lipoprotein (LDL) cholesterol in animal models. This underscores the non-lipid-contributing nature of the hydrolysate itself.

Table 4: Summary of Research Findings on the Effects of Yeast Hydrolysate on Plasma Lipids in Animal Studies


Lipid MarkerObserved Effect of YPH SupplementationReference
Triglycerides (TG)Significant decrease[14, 17]
Low-Density Lipoprotein (LDL) CholesterolDecrease
High-Density Lipoprotein (HDL) CholesterolSignificant increase

Biological Activities and Functional Mechanisms of Yeast Protein Hydrolysates in Research Models

Investigation of Bioactive Peptide Properties from Yeast Protein Hydrolysates

The biological effects of yeast protein hydrolysates are largely attributed to the presence of bioactive peptides. researchgate.netresearchgate.net These short chains of amino acids are encrypted within the parent yeast proteins and are released through enzymatic hydrolysis. nih.gov The specific properties and potency of the resulting hydrolysate depend on the yeast strain, the hydrolysis conditions, and the enzymes used. scielo.brmdpi.com

In Vitro Research Models for Bioactivity Screening

A variety of in vitro assays are employed to screen yeast protein hydrolysates for specific biological activities. These studies have revealed a broad spectrum of potential therapeutic and functional properties.

Antioxidant Capacity: Yeast protein hydrolysates have demonstrated the ability to scavenge free radicals and chelate metal ions, which are key mechanisms in preventing oxidative damage. nih.govmdpi.commdpi.com Studies have shown that hydrolysates can exhibit significant DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity. mdpi.comfrontiersin.org For instance, protein hydrolysates from brewer's grain yeast have shown excellent DPPH scavenging and ferric-reducing activities. frontiersin.org

ACE Inhibitory Activity: Certain peptides within yeast hydrolysates can inhibit the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. scielo.brmdpi.com This antihypertensive potential is a significant area of research. nih.govoup.com

DPPIV/DPPIII Inhibition: Yeast protein hydrolysates have been identified as a source of peptides that can inhibit dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase III (DPP-III). scielo.br DPP-IV is a therapeutic target for type 2 diabetes, as its inhibition enhances the activity of incretin (B1656795) hormones that regulate glucose levels. rjsocmed.comresearchgate.net Peptides with DPP-IV inhibitory activity have been identified in hydrolysates from various sources, including yeast. scielo.brmdpi.com

Antimicrobial Properties: Some yeast-derived peptides have shown the ability to inhibit the growth of various microorganisms. mdpi.comtandfonline.com This antimicrobial activity presents potential applications in food preservation and as therapeutic agents.

Immunomodulatory Effects: Bioactive peptides from yeast can modulate the immune system. scielo.brmdpi.com In vitro studies have shown that these peptides can influence the activity of immune cells, such as phagocytes, and regulate the production of inflammatory mediators like nitric oxide. frontiersin.org

Mechanistic Studies of Bioactivity Exertion

The bioactive properties of yeast protein hydrolysates are underpinned by specific molecular mechanisms.

Free Radical Scavenging: The antioxidant activity of yeast peptides is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. nih.govfrontiersin.org The amino acid composition and sequence of the peptides play a crucial role in this activity, with hydrophobic amino acids being particularly important. nih.govmdpi.com

Enzyme Inhibition: The inhibition of enzymes like ACE and DPP-IV is a key mechanism of action for many bioactive peptides. scielo.brmdpi.com These peptides act as competitive or non-competitive inhibitors, binding to the active site of the enzyme and blocking its function. researchgate.net

Chelating Abilities: Yeast protein hydrolysates can chelate pro-oxidative metal ions, such as iron and copper, thereby preventing them from participating in reactions that generate free radicals. mdpi.comfrontiersin.org

Cellular Growth and Proliferation Enhancement by Yeast Protein Hydrolysates

Beyond their specific bioactive properties, yeast protein hydrolysates are widely used in cell culture to support and enhance the growth and proliferation of various cell lines. angelyeast.com They provide a rich source of nutrients, including amino acids, peptides, vitamins, and growth factors, that are essential for cellular metabolism and division. angelyeast.comangelyeast.com

Applications in Mammalian Cell Culture Research

Yeast hydrolysates have become valuable supplements in mammalian cell culture, contributing to improved cell densities, viability, and productivity. nih.govbiopharminternational.com

The effectiveness of yeast protein hydrolysate supplementation can vary depending on the specific cell line. Research has demonstrated positive effects on a range of commonly used mammalian cell lines:

CHO (Chinese Hamster Ovary) Cells: Yeast hydrolysates have been shown to significantly enhance the growth and productivity of CHO cells, which are widely used for the production of recombinant proteins. nih.govresearchgate.netnih.gov Supplementation can lead to increased cell density and higher product titers. nih.govbiopharminternational.com

BHK21 (Baby Hamster Kidney) Cells: These cells have also shown positive responses to yeast protein hydrolysate supplementation. angelyeast.com

SF9 (Spodoptera frugiperda) Cells: In insect cell culture, yeast hydrolysates can promote cell growth and enhance protein expression. angelyeast.com

HF (Human Foreskin Fibroblast) Cells: Yeast hydrolysates have been found to be applicable for these human-derived cells. angelyeast.com

MDCK (Madin-Darby Canine Kidney) Cells: These cells, often used in vaccine production, can benefit from the addition of yeast hydrolysates. angelyeast.com

HEK293 (Human Embryonic Kidney 293) Cells: Supplementation with yeast hydrolysates has been shown to support the growth of HEK293 cells. angelyeast.comresearchgate.net

THP-1 Cells: A study showed that a medium containing pea hydrolysate was a good serum substitute for the growth of the THP-1 cell line. researchgate.net While not yeast-derived, this highlights the potential of hydrolysates for this cell type.

Caco-2 Cells: In contrast to THP-1 cells, the same study found that a pea hydrolysate medium was not a suitable serum substitute for the epithelial Caco-2 cell line, indicating cell-line specific effects. researchgate.net

HeLa Cells: Serum-free culture of HeLa cells has been achieved using media containing silk sericin hydrolysate, again demonstrating the potential of hydrolysates for specific cell lines. researchgate.net

Interactive Table: Cell Line Responses to Yeast Protein Hydrolysate Supplementation

Cell LineObserved Effects of Yeast Protein Hydrolysate Supplementation
CHO Enhanced growth, increased cell density, and improved protein production. nih.govbiopharminternational.comresearchgate.netnih.gov
BHK21 Positive growth response. angelyeast.com
SF9 Promoted cell growth and enhanced protein expression. angelyeast.com
HF Applicable for cell culture. angelyeast.com
MDCK Beneficial for cell growth. angelyeast.com
HEK293 Supported cell growth. angelyeast.comresearchgate.net
THP-1 Potential for serum replacement (demonstrated with pea hydrolysate). researchgate.net
Caco-2 Cell-line specific negative response to serum replacement with pea hydrolysate. researchgate.net
HeLa Potential for serum-free culture (demonstrated with silk sericin hydrolysate). researchgate.net

A significant application of yeast protein hydrolysates is in the development of serum-free or reduced-serum cell culture media. nih.govaltex.org Fetal bovine serum (FBS), the traditional supplement, has several drawbacks, including high cost, batch-to-batch variability, and potential for contamination. nih.gov

Yeast hydrolysates offer a cost-effective and more consistent alternative, providing many of the necessary nutrients and growth factors found in serum. angelyeast.comresearchgate.net They can be used to reduce the required concentration of FBS or, in some cases, completely replace it, leading to more defined and reproducible culture conditions. angelyeast.comresearchgate.netplos.org The use of yeast hydrolysates in serum-free media is a critical step towards more robust and scalable biopharmaceutical production processes. biopharminternational.comfujifilm.com

Impact on Recombinant Protein Expression and Glycosylation in Cellular Systems

Yeast protein hydrolysates are utilized in mammalian cell cultures, such as Chinese hamster ovary (CHO) cells, for the production of recombinant proteins. researchgate.netnih.gov These hydrolysates, derived from yeast species like Saccharomyces cerevisiae, serve as a complex nitrogen source and provide essential nutrients that can influence both the yield and quality of the expressed proteins. oup.com

The addition of yeast hydrolysates to cell culture media has been shown to affect recombinant protein production in various ways. For instance, in CHO cell cultures producing interferon-beta (IFN-β), yeast hydrolysate maintained high cell growth activity and resulted in a superior recombinant protein yield compared to media supplemented with animal-derived hydrolysates. nih.gov Similarly, modifying the fed-batch culture process for Fc fusion protein production in CHO cells by adding yeast hydrolysate led to a twofold increase in protein production. researchgate.netnih.gov However, the effects can be complex and dependent on the specific hydrolysate and cell line. In one study with CHO cells, yeast hydrolysate reduced cell growth but achieved a comparable level of protein productivity to an animal-based hydrolysate. researchgate.net Another study on CHO cells producing a recombinant antibody (IgG) found that a specific combination of a yeast extract and a yeast peptone significantly increased IgG production by 180%. nih.gov

Glycosylation, the attachment of oligosaccharide chains to proteins, is a critical post-translational modification that affects the stability, efficacy, and immunogenicity of many recombinant therapeutic proteins. oup.comnih.govnih.gov The composition of the cell culture medium, including the presence of yeast hydrolysates, can influence the glycosylation patterns of these proteins. researchgate.net Research has shown that in CHO cells, a yeast hydrolysate-supplemented culture produced a glycan profile on β-IFN that was equivalent to that from cultures supplemented with an animal-derived hydrolysate (Primatone RL). researchgate.net This suggests that yeast hydrolysates can support the desired glycosylation of recombinant proteins, which is crucial for their therapeutic function. researchgate.net However, it is important to note that aberrant glycosylation patterns can lead to reduced protein yield or adverse immune reactions. tandfonline.com

Table 1: Impact of Yeast Protein Hydrolysate on Recombinant Protein Production

Cell Line Recombinant Protein Effect of Yeast Hydrolysate Reference
CHO Interferon-beta (IFN-β) Maintained high cell growth activity and yielded superior recombinant protein. nih.gov
CHO Fc fusion protein Two-fold increase in protein production. researchgate.netnih.gov
CHO Recombinant Protein Reduced cell growth but achieved comparable productivity to animal-based hydrolysate. researchgate.net
CHO IgG A mixture of yeast extract and yeast peptone increased production by 180%. nih.gov
CHO β-IFN Produced an equivalent glycan profile to animal-derived hydrolysate. researchgate.net
Stem Cell Culture Research Applications and Maintenance of Stem Cell Status

Yeast protein hydrolysates are being investigated as a component in culture media for stem cell research, with a focus on promoting proliferation and maintaining their undifferentiated state. angelyeast.com These hydrolysates provide a rich mixture of nutrients, including amino acids, peptides, vitamins, and growth factors, which are essential for stem cell growth. nih.govangelyeast.com

Studies have demonstrated that certain yeast protein hydrolysates can effectively promote the proliferation of stem cells. angelyeast.com For example, specific formulations of yeast protein hydrolysates have been shown to support the growth of mesenchymal stem cells. nih.gov The components within these hydrolysates can activate cellular metabolic pathways, thereby enhancing cell growth and proliferation. angelyeast.com

A crucial aspect of stem cell culture is the maintenance of their pluripotency or multipotency, meaning their ability to differentiate into various cell types. Research suggests that yeast protein hydrolysates can help in maintaining this undifferentiated "stem cell status". angelyeast.com By providing a balanced nutritional environment, these hydrolysates can support the self-renewal of stem cells without inducing spontaneous differentiation. This is a significant advantage in regenerative medicine and tissue engineering research, where large quantities of undifferentiated stem cells are often required. Furthermore, some yeast hydrolysates have shown the potential to partially replace fetal bovine serum (FBS), a common but undefined and variable supplement in cell culture. angelyeast.com

Table 2: Applications of Yeast Protein Hydrolysates in Stem Cell Culture

Application Observed Effect Potential Benefit Reference
Stem Cell Proliferation Promotes the growth and multiplication of stem cells. Enables the generation of a large number of cells for research and therapeutic applications. nih.govangelyeast.com
Maintenance of Stem Cell Status Helps to keep stem cells in an undifferentiated state. Preserves the pluripotency/multipotency of stem cells for directed differentiation. angelyeast.com
Serum Replacement Can partially replace fetal bovine serum (FBS) in culture media. Reduces variability and potential for contamination associated with FBS. angelyeast.com

Microbial Growth Promotion by Yeast Protein Hydrolysates

Support for Bacteria, Fungi, and Yeast Fermentation (e.g., Lactic Acid Bacteria, Streptococcus thermophilus)

Yeast protein hydrolysates are widely used as a key component in culture media to support the growth of a broad range of microorganisms, including bacteria, fungi, and other yeasts. procelys.comprocelys.com They are particularly valuable in industrial fermentation processes for producing probiotics, such as lactic acid bacteria (LAB). procelys.comangelyeast.com

The complex composition of yeast hydrolysates, which includes a mix of peptides, amino acids, vitamins, and minerals, provides the necessary nutrients to sustain microbial growth and metabolic activity. procelys.com For fastidious microorganisms with complex nutritional requirements, such as many LAB species, yeast hydrolysates are often an essential media supplement. procelys.com

In the context of LAB fermentation, research has shown that the addition of yeast hydrolysates can significantly enhance bacterial growth. For example, they are used to boost the growth of Lactobacillus species. frontiersin.orgcambridge.org Specifically for Streptococcus thermophilus, a key starter culture in the dairy industry, yeast extracts are a common component of production media. scielo.brfrontiersin.orgnih.gov Studies have demonstrated that the peptides present in yeast hydrolysates are crucial for the growth of S. thermophilus. frontiersin.orgnih.gov The addition of yeast extract to milk has been found to increase both the growth and exopolysaccharide (EPS) synthesis by this bacterium. scielo.br

Utilization of Yeast Protein Hydrolysate Peptides as Nitrogen Sources in Microbial Metabolism

The primary role of yeast protein hydrolysates in microbial culture is to serve as a rich source of nitrogen. procelys.comfrontiersin.orgscielo.br Microorganisms utilize the amino acids and, significantly, the peptides from these hydrolysates to synthesize their own proteins and other nitrogen-containing cellular components. mdpi.comgfi.org

The ability of microorganisms like yeast and bacteria to take up and metabolize peptides is a key aspect of their nutrition. Saccharomyces cerevisiae, for instance, is known to utilize short peptides as a nitrogen source. mdpi.com For many lactic acid bacteria, which often have limited ability to synthesize certain amino acids, the pre-formed peptides in yeast hydrolysates are a readily available source of these essential building blocks. frontiersin.orgscielo.br

Modulation of Metabolic Pathways by Yeast Protein Hydrolysates in Research Models

Regulation of Cellular Osmotic Pressure and pH in Culture Environments

The stability of the cellular culture environment is paramount for optimal cell growth and productivity. Yeast protein hydrolysates contribute significantly to maintaining this stability by helping to regulate both osmotic pressure and pH. angelyeast.com Culture media are complex liquids designed to support cell growth by providing nutrients and maintaining stable physicochemical conditions, including osmolarity and pH. scientificbio.com

Yeast cells themselves possess robust mechanisms to counteract external stress, such as fluctuations in osmolarity and pH. mdpi.complos.org To combat osmotic stress, yeast produces and accumulates compatible solutes, notably the trihydroxy alcohol glycerol, which helps to balance the osmotic pressure across the cell membrane without interfering with cellular metabolism. mdpi.com During the hydrolysis process to create YPH, these intracellular components, including free amino acids, peptides, and solutes like glycerol, are released into the hydrolysate. sci-hub.se

Metabolic Regulatory Effects in Animal Models (e.g., Fat Accumulation, Weight Modulation)

Yeast protein hydrolysates have demonstrated significant metabolic regulatory effects in various animal models, particularly concerning obesity, fat accumulation, and weight management. nih.govcdnsciencepub.comnih.gov Studies suggest that YPH can modulate lipid metabolism through multiple pathways, leading to anti-obesity effects.

In a study involving high-fat diet-induced obese mice, supplementation with yeast hydrolysate (YH) was found to suppress body fat accumulation. nih.gov This effect was attributed to the downregulation of key hepatic lipogenic enzymes, specifically glucose-6-phosphate dehydrogenase (G6PD) and malic enzyme (ME), which are crucial for the synthesis of fatty acids. nih.gov Further research in mice has shown that YH can ameliorate obesity by inhibiting fat accumulation through the downregulation of the transcription factors Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and SREBP-2, which are master regulators of fatty acid and cholesterol synthesis. nih.govmdpi.com

Research using a Drosophila model of high-sugar diet-induced obesity also confirmed that YH inhibits lipid accumulation by regulating genes associated with both carbohydrate metabolism and lipogenesis, resulting in significantly lower triglyceride levels. mdpi.comnih.gov The anti-obesity effects are not limited to rodent and insect models. A study in beagle dogs demonstrated that pet food containing YH led to a significant reduction in body weight and girth. cdnsciencepub.com Similarly, a clinical study on obese young women found that daily intake of YH resulted in significant weight loss compared to a placebo group. researchgate.net

The specific components within YH responsible for these effects are an active area of research. One identified active compound is 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (MTCA), which has been shown to inhibit lipid accumulation in adipocyte cell lines. nih.gov Additionally, the amino acid profile of the hydrolysate plays a role; for instance, leucine, often abundant in YPH, is known to have regulatory effects on reducing fat deposition. nih.govkoreascience.kr

Animal ModelKey FindingsObserved MechanismsReference
Mice (High-Fat Diet)Suppressed body fat accumulation; decreased serum triglycerides and LDL cholesterol.Downregulation of hepatic G6PD and ME activities; downregulation of SREBP-1c and SREBP-2. nih.govnih.gov
Drosophila melanogaster (High-Sugar Diet)Inhibited lipid accumulation; significantly decreased triglyceride (TG) levels.Regulation of genes related to carbohydrate metabolism and lipogenesis. mdpi.comnih.gov
Beagle DogsReduced body weight and girth; lowered plasma malondialdehyde (oxidative stress marker).Not fully elucidated, but potential hormonal balance changes suggested. cdnsciencepub.com
Humans (Obese Young Women)Significant reduction in body weight and BMI.Mechanism not detailed in the study, but consistent with anti-obesity effects. researchgate.net

Sensory Perception and Flavor Compound Research from Yeast Protein Hydrolysates

Yeast protein hydrolysates are widely used in the food industry as flavor enhancers due to their rich content of taste-active compounds. marketresearchintellect.com Research has focused on identifying these components and understanding how they interact with human taste receptors to elicit sensory perceptions, particularly the savory or "umami" taste.

Identification of Umami Peptides and Flavor-Enhancing Components

The characteristic umami flavor of YPH is primarily attributed to a combination of free amino acids, such as glutamic acid, and specific taste-active peptides and nucleotides. angelyeast.combibliotekanauki.pl Through advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have successfully isolated and identified numerous novel umami peptides from yeast protein hydrolysates. nih.govnih.gov

These umami peptides are typically short chains of amino acids. For example, one study identified 13 peptides from yeast extract, finding that the peptide DWTDDVEAR exhibited a particularly strong umami taste and could enhance the flavor of monosodium glutamate (B1630785) (MSG). nih.gov Another investigation screened numerous peptides and confirmed that sequences such as AGVEDVY and LFEQHPEYRK possess a distinct umami taste. nih.gov Some identified peptides exhibit multifunctional taste properties; for instance, PKLLLLPKP was found to have both umami and sour notes, while also enhancing saltiness perception. acs.org The detection thresholds for these peptides—the concentration at which they can be tasted—are often quite low, indicating their potency as flavor compounds. nih.govacs.org In addition to peptides, flavor nucleotides like 5'-GMP (guanosine monophosphate) and 5'-IMP (inosine monophosphate) are crucial components that work synergistically with amino acids and peptides to create a more intense and rounded umami sensation. bibliotekanauki.pl

Identified Peptide SequenceTaste Profile / EffectUmami Threshold (if reported)Reference
DWTDDVEARStrong umami taste, MSG enhancement0.07-0.61 mM (range for 13 peptides) nih.gov
AGVEDVYUmami taste, umami enhancementNot specified nih.gov
LFEQHPEYRKUmami taste, umami enhancementNot specified nih.gov
PKLLLLPKPSourness and umami, saltiness enhancement0.18 mM acs.org
LVKGGLIPUmami, saltiness enhancement0.28 mM acs.org
FADLUmami, synergistic saltiness enhancement0.37 - 1.1 mmol/L (range for 6 peptides) acs.orgnih.gov
LPDPUmami, synergistic saltiness enhancement0.37 - 1.1 mmol/L (range for 6 peptides) acs.orgnih.gov

Molecular Docking and Receptor Binding Studies for Taste Perception (e.g., T1R1/T1R3)

The human perception of umami taste is mediated by a specific G-protein coupled receptor known as T1R1/T1R3, which is a heterodimer of the T1R1 and T1R3 protein subunits. mdpi.com To understand how the umami peptides from yeast hydrolysates function, scientists use computational methods like molecular docking. This technique simulates the interaction between a peptide (the ligand) and the taste receptor (the target), predicting the most stable binding conformation and identifying key interaction points. researchgate.netsciopen.com

These studies have revealed that umami peptides bind to a "Venus flytrap" domain on the T1R1 subunit of the receptor. sciopen.com The binding is stabilized by a combination of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.govresearchgate.net Specific amino acid residues on the receptor are crucial for this binding. For example, studies have consistently identified residues on the T1R1 subunit, such as Asp218, Asn150, Arg316, and Ser401, as playing key roles in anchoring the umami peptides. nih.govacs.org Similarly, residues on the T1R3 subunit, including Asp216 and Ala302, also contribute to the interaction. nih.gov The presence of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu) in the peptides is often important for strong binding to the positively charged sites on the receptor. researchgate.net By elucidating these molecular-level interactions, researchers can better predict the taste properties of different peptides and understand the structural basis for the umami flavor of yeast protein hydrolysates. nih.govsciopen.com

Research Applications and Emerging Directions for Yeast Protein Hydrolysates

Yeast Protein Hydrolysates in Biotechnology Research and Development

Yeast protein hydrolysates, derived from the breakdown of yeast proteins, are gaining significant attention in biotechnology for their rich nutritional profile. These hydrolysates are a complex mixture of amino acids, peptides, polysaccharides, vitamins, and trace elements that can be utilized in various applications. angelyeast.comresearchgate.net

Enhancing Industrial Fermentation Processes for Bioproducts (e.g., Monoclonal Antibodies, Therapeutic Proteins, Vaccines)

In the biopharmaceutical industry, yeast protein hydrolysates are increasingly used to improve the performance of cell cultures for producing valuable bioproducts. They serve as a crucial supplement in culture media, promoting the growth of microorganisms and enhancing the production of biopharmaceuticals like therapeutic proteins, vaccines, and hormones. procelys.com The addition of yeast hydrolysates to cell culture media has been shown to increase cell density and the production of recombinant proteins, such as monoclonal antibodies. nih.gov

The effectiveness of yeast hydrolysates is linked to their composition, which can be tailored through different production methods like autolysis or enzymatic hydrolysis. nih.gov For instance, certain yeast extracts have been found to increase the maximal cell density in Chinese Hamster Ovary (CHO) cell cultures, which are commonly used for producing recombinant proteins. nih.gov Furthermore, specific fractions of yeast hydrolysates, particularly those with low molecular weight proteins, have demonstrated a significant growth-enhancing effect on cell lines like Vero cells, which are important for vaccine production. researchgate.net The use of yeast-derived components is also seen as a safer alternative to animal-derived products in vaccine manufacturing, reducing the risk of contamination. e-bookshelf.de

Research has explored different types of yeast hydrolysates and their specific effects. For example, one study found that a particular yeast peptone significantly increased IgG (a type of monoclonal antibody) production in CHO cell cultures. nih.gov The hydrolysates are thought to improve the energetic metabolism of the cells, promoting more efficient pathways for growth and protein synthesis. nih.gov

Advancements in Cell-Cultured Meat Research and Media Optimization

The development of cultured meat, grown directly from animal cells, faces the challenge of high production costs, largely due to the expensive cell culture media. researchgate.netresearchgate.net Yeast protein hydrolysates are being investigated as a cost-effective supplement to replace or reduce the need for expensive components like fetal bovine serum (FBS). foodnavigator.comgfi.orgmdpi.com

These hydrolysates provide essential nutrients for cell growth and proliferation, including amino acids, peptides, vitamins, and minerals. foodnavigator.comangelyeast.com Research has shown that supplementing cell culture media with yeast hydrolysates can promote the growth of various cell types, including stem cells, and maintain their viability in serum-reduced conditions. mdpi.comangelyeast.com For example, one study found that zebrafish embryonic stem-like cells grown in media with low serum and supplemented with yeast hydrolysate had comparable growth rates to those in media with high serum content. gfi.org

The specific composition of the yeast hydrolysate can be optimized for different cell lines and applications. angelyeast.com Companies are developing a range of yeast protein hydrolysates with different nutritional profiles to suit various needs in the cultured meat industry. foodnavigator.comangelyeast.com These advanced hydrolysates can offer benefits such as high solubility, low endotoxin (B1171834) levels, and high stability, which are crucial for large-scale production. foodnavigator.com The use of yeast-based products also aligns with the goal of creating more sustainable and ethical food production systems. researchgate.net

Novel Bioproduct Development from Yeast Protein Hydrolysates

Beyond their role as a nutrient source, yeast protein hydrolysates are being explored for the development of novel bioproducts. The enzymatic hydrolysis of yeast proteins can generate bioactive peptides with specific functionalities. researchgate.net For example, research has focused on identifying umami-tasting peptides from yeast protein hydrolysates, which could be used as natural flavor enhancers in food products. acs.org

Furthermore, yeast can be used to produce single-cell protein (SCP) from various agricultural and industrial byproducts. mdpi.comnih.gov This process converts low-value materials into a high-protein biomass that can be used as a sustainable protein source for food and feed. mdpi.comresearchgate.net The protein content of yeast cell biomass can range from 35% to 60% of its dry weight. researchgate.net

The development of these novel bioproducts often involves optimizing the hydrolysis process to achieve the desired peptide profiles or functional properties. kosfaj.orgnih.gov Membrane filtration technologies are also being employed to separate and concentrate specific valuable compounds from the complex mixture of the hydrolysate. mdpi.com

Role of Yeast Protein Hydrolysates as Alternative Protein Sources in Research

Yeast protein hydrolysates are being extensively researched as a sustainable and effective alternative to traditional protein sources in various animal feeds. Their high nutritional value and beneficial components make them a promising ingredient for improving animal health and performance. nih.govkoreascience.kr

Evaluation in Aquaculture Feed Research Formulations (e.g., Fish Larvae Microdiets)

In aquaculture, particularly for the larval stages of fish, nutrition is critical for growth and survival. globalseafood.orgglobalseafood.org Yeast protein hydrolysates are being evaluated as a substitute for fishmeal in microdiets for fish larvae. globalseafood.orgifremer.fr These hydrolysates are a source of readily absorbable small peptides and free amino acids, which are beneficial for the developing digestive systems of larvae. ifremer.fr

Studies have shown that microdiets containing yeast protein hydrolysates can lead to comparable, and sometimes better, growth and survival rates in fish larvae compared to diets based on fish protein hydrolysate or live prey. ifremer.frifremer.fr For instance, research on gilthead sea bream larvae indicated that yeast protein hydrolysate could successfully replace fish protein hydrolysate without negatively impacting growth, survival, or the incidence of skeletal deformities. globalseafood.orgifremer.fr The positive effects are attributed to the balanced amino acid profile and the presence of bioactive components in the yeast hydrolysate. ifremer.fr

Exploration in Livestock and Animal Feed Research

Yeast protein hydrolysates are being explored as a valuable feed additive in livestock production, with research focusing on their effects on growth performance, gut health, and immune function. allaboutfeed.netnih.gov

In poultry, studies have shown that supplementing feed with yeast hydrolysate can improve body weight gain and feed conversion ratios, particularly in the early stages of growth. nih.govbionte.com It has also been linked to improved gut morphology, such as increased villi height, which enhances nutrient absorption. allaboutfeed.netanimbiosci.org Furthermore, yeast hydrolysates can modulate the gut microbiome by promoting beneficial bacteria like Lactobacillus and reducing harmful bacteria such as Escherichia coli. nih.gov

For pigs, especially during the critical post-weaning period, yeast hydrolysate supplementation has been found to improve growth performance and gut health. researchgate.netnih.gov Studies have demonstrated that it can increase daily weight gain, improve the digestibility of nutrients like crude protein, and enhance immune responses. allaboutfeed.netresearchgate.netnih.gov Research has also indicated a reduction in the incidence of diarrhea in weaned piglets fed diets containing yeast hydrolysate. nih.govnih.gov The beneficial effects are attributed to the highly digestible proteins, nucleotides, and other bioactive compounds present in the hydrolysate. researchgate.netnih.govnih.gov

Interactive Data Table: Effects of Yeast Hydrolysate on Broiler Performance

This table summarizes the findings of a study on the effects of different levels of yeast hydrolysate (YH) supplementation on the performance of broilers. The data shows a linear increase in body weight gain and nutrient digestibility with increasing levels of YH.

Dietary TreatmentBody Weight Gain (g) - Day 21Body Weight Gain (g) - Day 35Overall Body Weight Gain (g)Dry Matter Digestibility (%)Nitrogen Digestibility (%)
0% YH Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
0.1% YH Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
0.2% YH Data not specifiedData not specifiedData not specifiedData not specifiedData not specified
Linear Effect (p-value) 0.0440.0290.0360.0120.021

Source: Adapted from a study on the influence of yeast hydrolysate supplement in broilers. nih.gov

Interactive Data Table: Effects of Hydrolyzed Yeast on Weaned Piglet Performance

This table presents the results of a study examining the impact of hydrolyzed yeast (HY) on the growth and health of early-weaned piglets. The findings indicate a positive linear relationship between the inclusion level of HY and improvements in body weight, daily gain, and feed intake.

Dietary TreatmentFinal Body Weight (kg)Average Daily Gain ( g/day )Average Daily Feed Intake ( g/day )Diarrhea Incidence (%) - Phase II
Control (CON) Data not specifiedData not specifiedData not specifiedData not specified
5% HY (HY5) Data not specifiedData not specifiedData not specifiedData not specified
10% HY (HY10) Data not specifiedData not specifiedData not specifiedData not specified
Linear Effect (p-value) < 0.05< 0.05< 0.050.001

Source: Adapted from research on hydrolyzed yeast supplementation in newly weaned piglets. researchgate.netnih.gov

Advanced Research Methodologies and Future Perspectives for Yeast Protein Hydrolysates

The field of yeast protein hydrolysates is continually evolving, driven by advanced research methodologies that provide deeper insights into their complex composition and functional properties. These approaches are paving the way for tailored applications and the development of novel products with specific bioactivities.

Unraveling Complex Peptide Utilization Patterns in Microbial Systems

Yeast protein hydrolysates serve as a rich source of nitrogen for various microorganisms, but the specific patterns of peptide utilization are intricate and strain-dependent. mdpi.comnih.gov Small peptides, typically containing two to six amino acid residues, are crucial for microbial growth. nih.gov In the yeast Saccharomyces cerevisiae, the uptake of di- and tripeptides is primarily mediated by the Ptr2p transporter. nih.gov Studies have shown that the utilization of peptides is not random; rather, microorganisms exhibit preferences for certain peptides based on their physicochemical properties. For instance, research on Streptococcus thermophilus has revealed that the net charge of a peptide is a major determinant for its transport into the cell. nih.gov This bacterium preferentially consumes hydrophobic and basic peptides within a specific molecular weight range. frontiersin.org

A significant challenge in studying peptide utilization is the complexity of the hydrolysate itself, which can contain thousands of distinct peptides. nih.gov Methodologies using UPLC-DIA-IMS-HRMS (Ultra-High-Pressure Liquid Chromatography coupled to Data-Independent Acquisition-based Ion Mobility Separation-enabled High-Resolution Mass Spectrometry) have been developed to track the consumption of individual peptides during fermentation, demonstrating that different yeast strains exhibit varied uptake kinetics for specific peptides. mdpi.com This level of detailed analysis, which can monitor the relative changes in abundance of numerous peptides simultaneously, provides a powerful tool for metabolic studies related to complex nitrogen sources. mdpi.com

Integration of Omics Technologies for Comprehensive Understanding

To gain a holistic view of the effects and mechanisms of yeast protein hydrolysates, researchers are increasingly integrating various "omics" technologies, including proteomics, peptidomics, and metabolomics. nih.gov This multi-omics approach allows for a comprehensive analysis of the changes occurring at different biological levels.

Peptidomics: This is a key technology for characterizing the peptide composition of yeast hydrolysates. nih.govresearchgate.net Using techniques like ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS), researchers can identify and quantify thousands of different peptides in a single sample. frontiersin.orgnih.gov This has been instrumental in comparing the peptide fingerprints of hydrolysates produced with different enzymes, revealing significant variations in the resulting peptide profiles. nih.gov For example, a study comparing hydrolysates of Saccharomyces pastorianus protein produced by neutral protease and papain identified 7,221 and 7,062 peptides, respectively, with only 980 peptides being common to both. nih.gov

Proteomics: This technology is used to study the changes in protein expression in microorganisms grown on media containing yeast protein hydrolysates. By comparing the proteomes of bacteria grown on different hydrolysate batches, researchers can understand how subtle variations in peptide content can influence the production of various metabolic enzymes and regulatory proteins. nih.gov

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within a biological system. researchgate.netnih.govfrontiersin.org In the context of yeast protein hydrolysates, metabolomics can be used to understand how their addition affects the intracellular metabolism of yeast or other microorganisms. nih.gov For instance, untargeted metabolomics has revealed that protein hydrolysates can alter central carbon metabolism, amino acid synthesis, and lipid metabolism in yeast, thereby improving its tolerance to stresses like freeze-thawing. nih.gov NMR-based metabolomics has also been used to comprehensively characterize the metabolite profiles of different yeast hydrolysate products, identifying significant variations in the concentrations of metabolites like carbohydrates and nucleosides. researchgate.net

The integration of these omics technologies provides a powerful framework for understanding the complex interplay between the peptide composition of hydrolysates and the metabolic responses of microorganisms. nih.gov This knowledge is crucial for the rational design of fermentation media and the development of hydrolysates with specific functional properties.

Computational and In Silico Modeling for Yeast Protein Hydrolysate Research

Computational and in silico methods are becoming indispensable tools in the study of yeast protein hydrolysates, enabling the prediction of peptide bioactivity and the elucidation of their mechanisms of action at a molecular level. acs.orgbohrium.comnih.gov These approaches can significantly accelerate the research and development process by narrowing down the number of potential peptide candidates for experimental validation. nih.gov

Peptide Activity Prediction: Bioinformatics tools and databases, such as PeptideRanker and BIOPEP, are widely used to predict the potential bioactivity of peptides identified in hydrolysates. nih.govnih.gov PeptideRanker, for example, assigns a score to a peptide sequence based on its likelihood of being bioactive. nih.gov The BIOPEP database contains a vast collection of known bioactive peptides, allowing for the identification of potential angiotensin-converting enzyme (ACE) inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors, and antioxidant peptides within a hydrolysate. nih.gov Machine learning algorithms are also being employed to predict the taste properties of peptides, such as umami, based on their sequence. acs.org

Molecular Docking and Molecular Dynamics: These computational techniques are used to simulate the interaction between peptides and their biological targets, such as receptors or enzymes. nih.govresearchgate.net Molecular docking predicts the preferred binding orientation of a peptide to a receptor, while molecular dynamics simulations provide insights into the stability and dynamics of the peptide-receptor complex over time. nih.govplos.org For example, these methods have been used to study the binding of kokumi peptides from yeast extract to the calcium-sensing receptor (CaSR), revealing the key amino acid residues and interaction forces involved in taste perception. nih.govresearchgate.net Similarly, the interaction of umami peptides with the T1R1/T1R3 taste receptor has been investigated, highlighting the importance of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. acs.org Molecular dynamics has also been used to understand the structure-function relationship of antifreeze peptides derived from yeast proteins, showing that their activity is related to their structural stability and rigidity. plos.org

These computational approaches provide a theoretical framework for understanding the mechanisms behind the observed bioactivities of yeast-derived peptides and guide the rational design of novel functional ingredients. acs.orgnih.gov

Addressing Challenges in Standardization and Batch Consistency of Undefined Yeast Protein Hydrolysates

A significant challenge in the industrial application of yeast protein hydrolysates is the inherent variability between different batches. researchgate.net As these are complex biological materials, their composition can be influenced by the raw yeast source, the hydrolysis conditions (e.g., enzymes used, temperature, pH), and downstream processing. nih.govcanada.ca This lack of standardization and batch-to-batch inconsistency can impact the performance and reliability of products that use yeast hydrolysates as a key ingredient, particularly in sensitive applications like cell culture media and biopharmaceutical production. researchgate.net

Addressing these challenges requires the implementation of robust analytical techniques and quality control measures throughout the production process. Advanced analytical methods, such as the omics technologies discussed previously, can be used to create detailed "fingerprints" of each batch, allowing for better characterization and comparison. By establishing clear specifications for key components, including peptide profiles and metabolite concentrations, manufacturers can work towards producing more consistent and reliable yeast protein hydrolysate products.

Exploration of Novel Yeast Strains and Hydrolysis Techniques for Tailored Hydrolysate Profiles and Specific Bioactivities

The quest for yeast protein hydrolysates with specific functional properties is driving research into novel yeast strains and advanced hydrolysis techniques. nih.govmdpi.comresearchgate.net The goal is to move beyond generic hydrolysates and produce tailored products with optimized profiles for specific applications.

Q & A

Q. What are the primary enzymatic methods for producing yeast protein hydrolyzates, and how do they influence peptide profiles?

Yeast protein hydrolyzates are typically produced via enzymatic hydrolysis using proteases like pepsin, papain, or α-chymotrypsin. The choice of enzyme affects the degree of hydrolysis (DH) and peptide size. For example, pepsin hydrolysis of yeast proteins achieved a DH of 96.9%, while papain yielded 78.5% for whey proteins . Enzymatic conditions (pH, temperature, enzyme-to-substrate ratio) must align with the enzyme's optimal activity range (e.g., pH 7.0 for α-chymotrypsin at 37°C) to ensure efficient hydrolysis and resynthesis . Post-hydrolysis, ultrafiltration or centrifugation is used to separate peptide fractions .

Q. How are yeast protein hydrolyzates characterized in terms of nutritional and functional properties?

Key characterization methods include:

  • Nitrogen content : Determined via Kjeldahl method to quantify protein concentration .
  • Amino acid profile : Analyzed using HPLC or mass spectrometry to assess essential amino acid (EAA) indices. For instance, enzymatic refining improved EAA indices by 5.3–14.6% when combining yeast hydrolyzates with whey or blood plasma proteins .
  • Solubility : Tested across pH gradients (e.g., pH 3–9) to evaluate functional applicability in food systems .
  • Digestibility : Assessed via in vitro simulated gastrointestinal models to confirm bioavailability .

Advanced Research Questions

Q. How can hybrid hydrolyzates from yeast and alternative protein sources enhance functional properties?

Combining yeast hydrolyzates with plant or animal proteins (e.g., field bean, whey) improves physicochemical properties. For example, blending 600 µg yeast hydrolyzate with 400 µg whey proteins increased solubility across pH ranges and enhanced EAA indices . Experimental designs should optimize mixing ratios and hydrolysis durations while monitoring changes in peptide aggregation or bitterness using sensory panels or chromatographic analysis .

Q. What methodologies address contradictions in reported biological activities of yeast protein hydrolyzates?

Discrepancies in bioactivity (e.g., antioxidant vs. inert effects) arise from variability in hydrolysis protocols, peptide fractions, and assay conditions. To resolve these:

  • Standardize hydrolysis parameters : Control DH, enzyme specificity, and purification steps .
  • Validate in multiple models : Compare in vitro (e.g., DPPH radical scavenging) with in vivo studies (e.g., animal growth assays) .
  • Dose-response analysis : Establish bioactive thresholds using LC-MS-identified peptide sequences .

Q. What high-throughput screening strategies are effective for evaluating yeast strains in hydrolyzate utilization?

Advanced protocols include:

  • Micro-cultivation systems : 96-well plates to assess lipid production from lignocellulosic hydrolyzates, coupled with GC analysis for fatty acid profiling .
  • Omics integration : Transcriptomics and proteomics to identify stress-response genes during detoxification of toxic hydrolyzates .
  • Resynthesis efficiency metrics : Monitor nitrogen-to-protein conversion rates using spectrophotometry or fluorometry .

Q. How can computational tools predict structure-function relationships in yeast-derived peptides?

Bioinformatics approaches include:

  • QSAR modeling : Correlate peptide sequences (e.g., hydrophobic residue placement) with antioxidant or antimicrobial activity .
  • Molecular docking : Simulate peptide interactions with target receptors (e.g., ACE for antihypertensive effects) .
  • Database mining : Use platforms like BIOPEP-UWM to identify bioactive motifs in hydrolyzates .

Methodological Challenges and Future Directions

Q. What experimental designs improve the scalability of yeast peptide production?

Challenges include maintaining peptide consistency during scale-up. Solutions involve:

  • Continuous hydrolysis reactors : Ensure uniform enzyme-substrate contact .
  • Hybrid purification : Combine ultrafiltration with ion-exchange chromatography to isolate target peptides .
  • Stability assays : Test peptide resilience to heat, pH, and gastrointestinal enzymes using MALDI-TOF post-treatment .

Q. How do researchers assess the ecological impact of hydrolyzate production byproducts?

While yeast hydrolyzates are low-risk, isostearoyl hydrolyzed collagen byproducts exhibit high ecotoxicity. Mitigation strategies include:

  • Lifecycle analysis (LCA) : Quantify waste generation and energy use .
  • Detoxification protocols : Use flocculating yeast strains to degrade inhibitors in lignocellulosic waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.